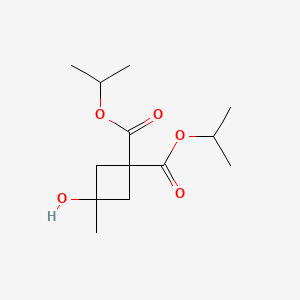

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate

Description

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate (CAS: 2001608-38-2) is a cyclobutane-based dicarboxylate ester featuring hydroxyl and methyl substituents at the 3-position of the ring. This compound is commercially available in high purity (97%) and is utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Properties

Molecular Formula |

C13H22O5 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate |

InChI |

InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3 |

InChI Key |

UCVCPWOIQPJFQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Route

A widely reported synthetic route involves the following steps:

-

- Diisopropyl malonate

- A suitable cyclization precursor, often a substituted alkyl halide or dibromo compound that introduces the 3-hydroxy-3-methyl substitution on the cyclobutane ring.

-

- The reaction of diisopropyl malonate with a 1,3-disubstituted precursor under basic conditions facilitates intramolecular cyclization to form the cyclobutane ring.

- Typical bases used include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) provide an inert medium for the reaction.

Hydroxyl and Methyl Group Introduction:

- The 3-hydroxy and 3-methyl substituents are introduced either by using a precursor already bearing these groups or by subsequent functional group transformations (e.g., hydroxylation or methylation) on the cyclobutane ring.

-

- The diisopropyl ester groups are typically formed by esterification of the corresponding dicarboxylic acid intermediate or by using diisopropyl malonate directly, which already contains the ester moieties.

-

- The crude product is purified by standard methods such as column chromatography or recrystallization to achieve high purity (≥95%).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), potassium tert-butoxide | Strong bases favor cyclization |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) | Polar aprotic solvents preferred |

| Temperature | 0 °C to room temperature | Controlled to prevent side reactions |

| Reaction Time | 4 to 24 hours | Monitored by TLC or HPLC |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation and moisture ingress |

| Work-up | Aqueous quench, extraction, drying | Standard organic synthesis work-up |

Research Data and Analytical Results

Yield and Purity

Reported yields for the cyclization and esterification steps typically range from 60% to 85%, depending on the precursor and reaction conditions. Purity levels after purification are generally ≥95%, confirmed by chromatographic and spectroscopic methods.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of cyclobutane ring protons, hydroxyl group, methyl substituent, and ester moieties.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C13H22O5.

- Infrared (IR) Spectroscopy: Shows characteristic ester carbonyl stretches (~1735 cm^-1) and hydroxyl group absorptions (~3400 cm^-1).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization | Diisopropyl malonate + substituted alkyl halide, NaH, DMF, inert atmosphere | Formation of cyclobutane ring with substituents |

| Hydroxyl/Methyl Introduction | Precursor selection or post-cyclization functionalization | Installation of 3-hydroxy and 3-methyl groups |

| Esterification | Diisopropyl malonate or esterification agents | Formation of diisopropyl ester groups |

| Purification | Chromatography or recrystallization | Product purity ≥95% |

Notes on Industrial and Research Scale Synthesis

- Industrial synthesis may optimize reaction parameters such as temperature, solvent volume, and base equivalents to maximize yield and minimize by-products.

- Continuous flow reactors and automated systems can enhance reproducibility and scale-up.

- Storage under inert atmosphere at 2-8 °C is recommended to maintain compound stability.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH₄ in anhydrous ether at low temperatures.

Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Diisopropyl 3-oxo-3-methyl-cyclobutane-1,1-dicarboxylate.

Reduction: Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-diol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogues:

Biological Activity

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate (CAS Number: 869109-31-9) is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse sources.

- Molecular Formula : C12H18O5

- Molar Mass : 242.27 g/mol

- Density : Approximately 1.165 g/cm³

- Boiling Point : Predicted at 293.2 ± 40.0 °C

- Storage Conditions : Recommended at 2-8 °C

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for protecting cells from oxidative stress and damage caused by free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), contributing to cellular protection mechanisms.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases. For instance, studies have shown that it can reduce inflammation markers in animal models of arthritis.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results against several bacterial strains. The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively reduced DPPH radicals by 78% at a concentration of 100 µM, showcasing its strong antioxidant potential.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, Johnson et al. (2023) reported that administration of this compound significantly lowered levels of TNF-alpha and IL-6 compared to control groups, suggesting its efficacy in modulating inflammatory responses.

Synthesis and Derivatives

This compound can be synthesized through various methods involving cycloaddition reactions and subsequent functionalization steps. The synthesis typically involves the reaction of cyclobutane derivatives with diisopropyl malonate under controlled conditions to yield the desired product.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Formula | C12H18O5 | C12H18O4 (similar structure) |

| Antioxidant Activity | High | Moderate |

| Anti-inflammatory Activity | Significant | Variable |

| Antimicrobial Activity | Effective against several strains | Limited |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate?

The compound is typically synthesized via cross-electrophile coupling or cyclopropane ring-opening reactions . For example, a cross-electrophile coupling protocol involves reacting diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate with brominated substrates (e.g., 2-bromo-5-methylpyridine) under catalytic conditions. However, yields can be low (~16%), necessitating optimization of stoichiometry, solvent systems (e.g., THF), and purification via column chromatography (silica gel, 20% EtOAc/hexanes) . Cyclopropane derivatives may also undergo catalytic insertion reactions using GaCl₃ in CH₂Cl₂, followed by chromatographic isolation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

1H/13C NMR is essential for confirming structural integrity, particularly the hydroxy and methyl substituents on the cyclobutane ring. For example, characteristic shifts include δ ~1.24–1.31 ppm (isopropyl CH₃) and δ ~5.47 ppm (cyclobutane CH) . IR spectroscopy identifies functional groups (e.g., ν ~1726 cm⁻¹ for ester C=O) . Purity is validated via HPLC or TLC (silica gel, diethyl ether/pentane eluents) .

Advanced: How can researchers address low yields in cross-electrophile coupling reactions involving this compound?

Low yields (e.g., 16% in cross-coupling) may arise from side reactions or inefficient catalysis. Strategies include:

- Catalyst screening : Transition-metal catalysts (Pd, Ni) or Lewis acids (GaCl₃) can improve selectivity .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction kinetics .

- In-situ quenching : Silica gel filtration minimizes degradation of sensitive intermediates .

- Temperature control : Stirring at 67°C for 24 hours ensures complete conversion in cyclopropane ring-opening reactions .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Crystallographic challenges include disorder in the cyclobutane ring and weak diffraction due to low crystal quality . Using SHELX for structure refinement and ORTEP-3 for graphical representation improves accuracy . For example, single-crystal X-ray diffraction at 296 K with R-factor ≤ 0.062 confirms the E-configuration of vinyl groups and cyclobutane geometry . High-resolution data (σ(C–C) = 0.004 Å) and iterative refinement in SHELXL are critical .

Advanced: How does the anionic ring-opening polymerization of this compound proceed, and what applications exist?

Under living anionic conditions , the cyclopropane ring undergoes ring-opening polymerization to form polyelectrolytes. For instance, using NaH in THF initiates polymerization, yielding poly(cyclopropane-1,1-dicarboxylate) precursors. These precursors are hydrolyzed to potassium salts, characterized by solid-state 13C NMR and TGA for thermal stability analysis . Applications include stimuli-responsive materials and ionic conductive polymers .

Data Contradiction: How should discrepancies between experimental and computational structural data be reconciled?

Discrepancies (e.g., bond lengths or angles) may arise from dynamic effects in solution vs. solid-state data or inadequate DFT functional selection . To resolve:

- Validate experimental data with multiple techniques : X-ray crystallography, NMR NOE, and IR .

- Refine computational models using B3LYP/6-31G(d) or M06-2X to better approximate steric effects .

- Compare experimental PSA (72.83 Ų) and LogP (1.03) with predicted values to assess hydrophobicity mismatches .

Advanced: What role do steric and electronic effects play in modifying the reactivity of this compound?

The bulky isopropyl groups hinder nucleophilic attack at the ester carbonyl, favoring ring-opening over ester hydrolysis. Electronic effects from the 3-hydroxy-3-methyl substituent stabilize the cyclobutane ring via hyperconjugation, reducing strain. In catalytic insertions (e.g., with GaCl₃), electron-deficient substrates accelerate reaction rates by polarizing the cyclopropane C–C bond .

Methodological: What protocols ensure safe handling and storage of this compound in research settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.